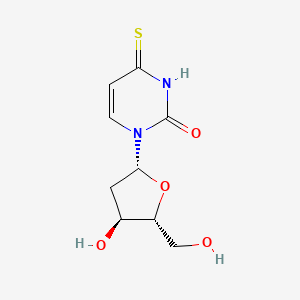

4-Thio-2'-deoxyuridine

Beschreibung

Significance as a Modified Nucleoside Analog in Biochemical and Molecular Biology Studies

The substitution of oxygen with sulfur in 4-Thio-2'-deoxyuridine alters its electronic and steric properties, leading to several key features that are exploited in scientific investigations. pubcompare.ai One of the most notable characteristics is its altered UV absorption spectrum. Compared to natural nucleosides, this compound and its derivatives exhibit a significant shift in their maximum UV absorption to longer wavelengths, typically around 330-340 nm. nih.govmdpi.com This property makes it a potent chromophore for UVA-induced experiments.

Furthermore, the thiocarbonyl group in this compound is more nucleophilic than the corresponding carbonyl group in deoxyuridine. This enhanced reactivity allows for site-specific chemical modifications and the introduction of various functional groups into oligonucleotides. oup.com

Overview of Key Research Domains and Investigative Applications

The unique attributes of this compound have led to its application in several key research areas:

Photo-cross-linking Studies: Due to its strong absorption in the UVA range, this compound is widely used as a photo-cross-linking agent. biosyn.com When incorporated into DNA or RNA and irradiated with UVA light, it can form covalent bonds with adjacent molecules, such as proteins or other nucleic acid strands. This allows researchers to "freeze" transient interactions and identify the binding partners of specific nucleic acid sequences.

DNA Structure and Function Analysis: The incorporation of this compound into DNA can influence its structure and stability. nih.gov By studying these effects, researchers can gain insights into the forces that govern DNA conformation and recognition by enzymes. For instance, studies have shown that oligonucleotides containing 4'-thio-2'-deoxycytidine, a related analog, can inhibit DNA methylation by certain enzymes. oup.com

Development of Therapeutic and Diagnostic Agents: The ability of this compound and its derivatives to be incorporated into cellular DNA and their photosensitizing properties have been explored for potential therapeutic applications, particularly in cancer treatment. nih.govresearchgate.net The concept involves selectively killing cancer cells by activating the incorporated thionucleosides with UVA light. researchgate.net Additionally, radioiodinated versions of this compound have been investigated as potential markers for imaging cell proliferation. snmjournals.orgresearchgate.net

Enzymatic Studies: Modified nucleosides like this compound serve as valuable probes to study the mechanisms of enzymes that interact with nucleic acids, such as polymerases and nucleases. pubcompare.aioup.com For example, it has been demonstrated that terminal deoxynucleotidyl transferase can incorporate 4-thio-dU into oligonucleotides. mdpi.com

Interactive Data Table: Key Properties and Applications of this compound

| Property | Description | Key Research Application(s) |

| Modified Nucleoside | Analog of deoxyuridine with a sulfur atom at the 4-position. pubcompare.ai | Probing DNA/RNA structure and function. |

| UV Absorption | Strong absorption around 330-340 nm (UVA range). nih.govmdpi.com | Photo-cross-linking studies, photosensitization. biosyn.comresearchgate.net |

| Nucleophilicity | The thiocarbonyl group is highly nucleophilic. oup.com | Site-specific modification of oligonucleotides. acs.org |

| Enzyme Substrate | Can be a substrate for various DNA/RNA modifying enzymes. mdpi.com | Studying enzyme mechanisms. oup.com |

Detailed Research Findings

Numerous studies have highlighted the utility of this compound in advancing our understanding of biological processes. For instance, research has demonstrated the successful synthesis of oligonucleotides containing this compound and their subsequent use in covalent cross-linking experiments to map DNA-protein interactions. oup.comnih.govnih.gov The thiocarbonyl group can be selectively alkylated to introduce reactive tethers, which then form cross-links with nearby molecules upon duplex formation. nih.gov

Furthermore, the development of methods to regenerate the thiocarbonyl group after its modification has expanded the versatility of this compound in complex experimental designs. nih.gov The synthesis of various derivatives, such as 5-iodo-4-thio-2'-deoxyuridine, has been pursued to enhance its properties as a photosensitizer for potential therapeutic applications. researchgate.netmdpi.com These studies have shown that such derivatives can be incorporated into cellular DNA and, upon activation with radiation, lead to increased cell killing. researchgate.netmdpi.com

The inhibitory effects of related 4'-thionucleosides on enzymes like DNA methyltransferases have provided valuable insights into the catalytic mechanisms of these proteins and the importance of the sugar pucker conformation in substrate recognition. oup.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNDUXLWAVSUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=S)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971199 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-20-1 | |

| Record name | 4-Thiodeoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Thio 2 Deoxyuridine

Synthetic Routes for 4-Thio-2'-deoxyuridine Core Structure

The primary challenge in synthesizing this compound lies in the selective replacement of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom.

Thiation Reactions in Nucleoside Synthesis

The most common method for the synthesis of this compound involves the direct thiation of a suitably protected 2'-deoxyuridine (B118206) precursor. This transformation is typically achieved using thionating agents, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) being a prominent example. nih.govwikipedia.org The reaction involves heating the protected 2'-deoxyuridine with Lawesson's reagent in an anhydrous solvent. mdpi.com

Another thionating agent that has been employed is phosphorus pentasulfide (P₂S₅). mdpi.com The general approach consists of protecting the hydroxyl groups on the sugar moiety, typically by acylation, followed by the thiation of the C4 carbonyl group, and subsequent deprotection to yield this compound. mdpi.com

A general scheme for the preparation of 5-substituted-4-thio-2'-deoxyuridines starts with the corresponding 5-substituted-2'-deoxyuridine, which is then converted to its 4-thio-analogue by replacing the C4 oxygen with sulfur. mdpi.com

Advanced Synthetic Approaches and Chemical Precursors

More advanced synthetic strategies aim to improve yield, purity, and scalability. One such approach involves a one-pot phosphorylation method to convert the synthesized this compound into its nucleoside triphosphate form. mdpi.com

The synthesis of related compounds, such as 2,4-dithio analogues of 2'-deoxyuridine, has been achieved by the thiation of the corresponding 2-thio analogues. nih.gov Furthermore, a beta-selective synthesis of 2'-deoxy-5,6-dihydro-4-thiouridine has been reported, which proceeds through a rearrangement of a 4-thio oxathiaphosphepane nucleoside intermediate. nih.gov

The key chemical precursor for the synthesis of this compound is 2'-deoxyuridine itself. For the synthesis of derivatives, appropriately substituted 2'-deoxyuridine precursors are used, such as 5-iodo-2'-deoxyuridine for the synthesis of 5-iodo-4-thio-2'-deoxyuridine. open.ac.ukoup.com

Synthesis of Substituted this compound Analogs

The modification of the this compound scaffold, particularly at the C5 position of the nucleobase, has led to a variety of analogs with tailored properties.

Halogenated Derivatives (e.g., 5-Iodo-4-Thio-2'-deoxyuridine)

The synthesis of 5-iodo-4-thio-2'-deoxyuridine has been reported through several routes. open.ac.ukoup.com A common method involves the iodination of a protected 2'-deoxyuridine at the C5 position, followed by thiation at the C4 position. For instance, 3',5'-di-O-acetyl-2'-deoxyuridine can be iodinated using iodine and ceric ammonium (B1175870) nitrate. mdpi.com The resulting 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine is then subjected to thiation using phosphorus pentasulfide. mdpi.com Subsequent deacetylation yields 5-iodo-4-thio-2'-deoxyuridine. mdpi.com

An alternative synthesis involves the use of Lawesson's reagent for the thiation step. nih.gov A general procedure for preparing 5-substituted-4-thio-2'-deoxyuridine derivatives, including 5-bromo- and 5-iodo-4-thio-2'-deoxyuridine, has been described. nih.gov The synthesis of 5-bromo-4-thio-2'-deoxyuridine has also been specifically detailed. nih.gov

Table 1: Synthesis of 5-Halogenated-4-thio-2'-deoxyuridine Derivatives

| Derivative | Precursor | Reagents for Halogenation | Reagents for Thiation | Reference |

| 5-Iodo-4-thio-2'-deoxyuridine | 3',5'-di-O-acetyl-2'-deoxyuridine | Iodine, Ceric Ammonium Nitrate | Phosphorus Pentasulfide | mdpi.com |

| 5-Iodo-4-thio-2'-deoxyuridine | 5-Iodo-2'-deoxyuridine derivative | - | Lawesson's reagent | nih.gov |

| 5-Bromo-4-thio-2'-deoxyuridine | 5-Bromo-2'-deoxyuridine (B1667946) derivative | - | Lawesson's reagent | nih.gov |

Other Modifications on the Nucleobase Moiety

Besides halogenation, other modifications on the nucleobase of this compound have been explored. For example, 2,4-dithio analogues of 2'-deoxyuridine and 2'-deoxy-5-fluorouridine have been synthesized by thiation of the corresponding 2-thio precursors. nih.gov The synthesis of 4'-thio-2'-deoxycytidine has been achieved through the conversion of a uridine (B1682114) analogue to the corresponding cytidine (B196190) analogue. oup.com An improved procedure for the preparation of 4'-thio-2'-deoxycytidine using N⁴-benzoylcytosine in a direct condensation approach has also been reported. oup.com

Enzymatic and Chemical Incorporation of this compound into Oligonucleotides and Nucleic Acids

The utility of this compound and its analogs is greatly expanded by their incorporation into oligonucleotides and nucleic acids. This can be achieved through both enzymatic and chemical methods.

Enzymatically, it has been shown that 5-iodo-4'-thio-2'-deoxyuridine (ITdU) can be phosphorylated by cytosolic nucleoside kinases and subsequently incorporated into the DNA of proliferating cells. snmjournals.orgnih.gov Studies have demonstrated that derivatives like 5-iodo- and 5-bromo-4-thio-2'-deoxyuridine are incorporated into the DNA of cultured human and mouse cells. mdpi.comnih.govresearchgate.net

Chemically, this compound can be incorporated into synthetic oligonucleotides using standard solid-phase DNA synthesis. nih.govacs.orgacs.org This is typically achieved by first synthesizing the corresponding phosphoramidite (B1245037) of the protected this compound. oup.com This phosphoramidite building block can then be used in an automated DNA synthesizer to be incorporated at specific positions within an oligonucleotide sequence. oup.comoup.com The thiocarbonyl group of the incorporated this compound can then be further modified post-synthetically. researchgate.netnih.govacs.org For example, it can be alkylated with various reagents to introduce different functionalities into the DNA strand. nih.gov

Table 2: Methods for Incorporation of this compound into Nucleic Acids

| Method | Description | Key Features | References |

| Enzymatic Incorporation | The nucleoside is taken up by cells, phosphorylated by kinases, and incorporated into DNA by polymerases. | Relies on cellular machinery; useful for in vivo and cell-based studies. | mdpi.comnih.govsnmjournals.orgnih.gov |

| Chemical Synthesis | A phosphoramidite of the protected nucleoside is used in automated solid-phase DNA synthesis. | Allows for site-specific incorporation into synthetic oligonucleotides. | nih.govacs.orgacs.orgoup.comoup.com |

Oligonucleotide Synthesis via Phosphoramidite Chemistry

The incorporation of this compound into synthetic oligonucleotides is primarily achieved through the well-established phosphoramidite chemistry on automated solid-phase synthesizers. oup.com This process utilizes a protected this compound phosphoramidite building block, which is compatible with standard DNA synthesis protocols. oup.comoup.com

A common strategy involves the use of an S-cyanoethyl protected phosphoramidite of this compound. oup.com This protecting group strategy is crucial for preventing unwanted side reactions during the oligonucleotide assembly. The coupling efficiency of the this compound phosphoramidite is generally high and comparable to that of the standard deoxyribonucleoside phosphoramidites. google.com

The synthesis cycle for incorporating this compound follows the standard steps of detritylation, coupling, capping, and oxidation. A key consideration is the oxidation step, where a milder oxidant, such as 0.02 M iodine, is recommended. glenresearch.com

Deprotection of the resulting oligonucleotide requires a modified two-step procedure to ensure the integrity of the thiocarbonyl group. glenresearch.com First, the cyanoethyl protecting group on the sulfur is removed, typically using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile (B52724). glenresearch.com This is followed by cleavage from the solid support and removal of the standard base protecting groups using a solution of sodium hydrosulfide (B80085) (NaSH) in concentrated ammonium hydroxide (B78521) at room temperature. glenresearch.com

Table 1: Key Parameters in the Synthesis of this compound Containing Oligonucleotides

| Synthesis Step | Reagent/Condition | Purpose |

| Coupling | 4-Thio-dT-CE Phosphoramidite | Incorporation of the modified nucleoside. |

| Oxidation | 0.02 M Iodine | Oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester. |

| Sulfur Deprotection | 1.0 M DBU in anhydrous acetonitrile | Removal of the cyanoethyl protecting group from the sulfur. |

| Cleavage & Base Deprotection | 50mM NaSH in concentrated NH₄OH | Cleavage from solid support and removal of base protecting groups. |

Post-Synthetic Modification Strategies for Site-Specific Integration

A significant advantage of incorporating this compound into oligonucleotides is the ability to perform chemoselective modifications on the thiocarbonyl group after synthesis. This allows for the site-specific introduction of a wide array of functional molecules. oup.comacs.org

S-Alkylation: The enhanced nucleophilicity of the sulfur atom in the 4-thiocarbonyl group makes it a prime target for electrophilic reagents. oup.comoup.com S-alkylation with haloacetyl compounds, such as α-bromoacetyl derivatives, is a common strategy to attach various tethers and functional groups. oup.comnih.gov For instance, oligonucleotides containing this compound have been successfully alkylated with α-bromoacetyl-derivatized diamines to create cross-linking agents. oup.comnih.gov Iodoacetamide is another effective reagent for the S-alkylation of 4-thiouridine, attaching a carboxyamidomethyl group. biorxiv.org

Mixed Disulfide Formation: The thiocarbonyl group can also be targeted to form mixed disulfides. This provides a reversible linkage that can be cleaved under reducing conditions. This strategy has been used for the site-specific introduction of functionalities into oligonucleotides. acs.orgresearchgate.net

Oxidative Amination: A more recent development is the post-synthetic modification of this compound via oxidative amination. nih.govnih.gov This method allows for the derivatization of the this compound-containing oligonucleotide with both alkyl and aromatic amines. nih.gov This versatile approach has been employed to attach a variety of moieties, including alkynes for click chemistry, biotin (B1667282) for affinity purification, and fluorescent dyes like dansylamide (B1669799) for detection. nih.gov

Table 2: Post-Synthetic Modification Strategies for this compound

| Strategy | Reagent Class | Attached Moiety Example |

| S-Alkylation | α-bromoacetyl derivatives | Diamine tethers for cross-linking. oup.comnih.gov |

| S-Alkylation | Iodoacetamide | Carboxyamidomethyl groups. biorxiv.org |

| Mixed Disulfide Formation | Thiol-specific reagents | Reversibly linked functional groups. acs.orgresearchgate.net |

| Oxidative Amination | Alkyl and aromatic amines | Alkyne, biotin, dansylamide. nih.gov |

Biochemical and Molecular Mechanisms of Action of 4 Thio 2 Deoxyuridine

Interactions with Nucleic Acid Synthesis and Replication Processes

As a nucleoside analog, 4-Thio-2'-deoxyuridine can interfere with the intricate processes of DNA synthesis and replication. This interference is a cornerstone of its biological activity.

Role as a Nucleoside Analog in DNA Chain Termination Mechanisms

While this compound is recognized by DNA polymerases and can be incorporated into a growing DNA strand, its role as a direct chain terminator is not its primary mechanism of action. Unlike dideoxynucleotides that lack a 3'-hydroxyl group and thus definitively halt DNA elongation, this compound retains this crucial functional group. Therefore, upon its incorporation, the phosphodiester bond formation with the subsequent nucleotide can still occur. However, the presence of the sulfur atom at the 4-position of the pyrimidine (B1678525) ring can introduce subtle conformational changes that may sterically hinder the efficient binding and catalytic activity of DNA polymerase, potentially leading to a decreased rate of DNA synthesis.

Incorporation into Newly Synthesized DNA and Resulting Structural Perturbations

A key aspect of the mechanism of action of this compound is its successful incorporation into newly synthesized DNA. This integration is facilitated by cellular DNA polymerases that recognize it as an analog of thymidine's precursor, deoxyuridine. The replacement of the oxygen atom at the C4 position with a larger sulfur atom, however, introduces significant alterations to the local DNA structure and its physicochemical properties.

The introduction of the thiocarbonyl group affects the electronic distribution within the pyrimidine ring and alters the hydrogen bonding capacity of the base. While it can still form base pairs with adenine, the geometry and stability of this pairing may be subtly different from the canonical Watson-Crick base pair. Furthermore, the presence of sulfur, a larger and more polarizable atom than oxygen, can lead to localized distortions in the DNA double helix. These structural perturbations can have several downstream consequences, including altered recognition by DNA binding proteins and repair enzymes. A significant consequence of its incorporation is the sensitization of the DNA to UVA light. The 4-thio group acts as a chromophore, absorbing UVA radiation and leading to the generation of reactive oxygen species and DNA damage, a property exploited in photodynamic therapy approaches.

| Property | Description |

| Incorporation | Incorporated into cellular DNA by DNA polymerases. |

| Structural Impact | The replacement of oxygen with sulfur at the 4-position leads to minimal modifications of the parent nucleoside structure, allowing for its incorporation into DNA. The thiocarbonyl group can cause subtle changes in base-pairing properties. |

| Photoreactivity | The incorporated 4-thionucleoside has a strong absorption at around 340 nm, making the DNA sensitive to UVA light. |

Enzymatic Recognition and Metabolic Pathways

The metabolic fate and activity of this compound are dictated by its interactions with various enzymes involved in nucleoside and nucleotide metabolism.

Substrate Specificity and Phosphorylation by Nucleoside Kinases (e.g., Thymidine (B127349) Kinase)

For this compound to be incorporated into DNA, it must first be converted to its triphosphate form. This bioactivation process is initiated by nucleoside kinases. Studies have shown that 4'-thio-2'-deoxyuridines can be efficiently phosphorylated to their mono- and di-phosphate forms by viral thymidine kinase (TK), particularly from herpes simplex virus (HSV). In some instances, the phosphorylation by viral TK is more efficient for the 4'-thio analogs compared to their natural oxygen-containing counterparts. Cellular nucleotide kinases are then responsible for the subsequent phosphorylation to the active triphosphate derivative. This preferential phosphorylation by viral enzymes contributes to the selective antiviral activity of some 4-thio-nucleoside analogs.

Inhibitory Effects on Deoxynucleotide Biosynthesis Enzymes (e.g., Thymidylate Synthase)

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). By inhibiting this enzyme, the cellular pool of dTMP is depleted, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool and subsequent inhibition of DNA synthesis. While some nucleoside analogs are potent inhibitors of TS, research indicates that 4-thio-2'-deoxyuridylate can act as a substrate for thymidylate synthetase, undergoing methylation. This suggests that its primary mechanism of action may not be the direct inhibition of this enzyme, but rather its incorporation into DNA after being processed through the nucleotide synthesis pathway. However, some derivatives of this compound have been shown to possess inhibitory activity against thymidylate synthase.

Resistance to Phosphorolytic Cleavage by Pyrimidine Nucleoside Phosphorylases

A significant advantage of this compound and its analogs is their resistance to degradation by pyrimidine nucleoside phosphorylases. These enzymes are responsible for the catabolism of pyrimidine nucleosides, cleaving the glycosidic bond to release the free nucleobase. The presence of the sulfur atom at the 4'-position of the sugar moiety in 4'-thio-2'-deoxyuridines renders them poor substrates for human thymidine phosphorylase. This resistance to phosphorolytic cleavage increases the intracellular half-life of the nucleoside, allowing for more efficient phosphorylation and subsequent incorporation into DNA, thereby enhancing its therapeutic potential.

| Enzyme | Interaction with this compound |

| Thymidine Kinase | Phosphorylated to its monophosphate form, particularly by viral thymidine kinases. |

| Thymidylate Synthase | Can act as a substrate and be methylated. Some derivatives may exhibit inhibitory effects. |

| Pyrimidine Nucleoside Phosphorylase | Resistant to cleavage, leading to an increased intracellular half-life. |

Lack of Recognition by DNA Repair Glycosylases (e.g., Uracil-DNA Glycosylase)

This compound (S⁴dU), when incorporated into DNA, exhibits a notable resistance to cleavage by certain DNA repair enzymes, particularly uracil-DNA glycosylase (UDG). UDG is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing uracil from DNA, which can arise from the deamination of cytosine. wikipedia.orgnih.gov However, studies have shown that 4'-thio-2'-deoxyuridines are not recognized by human uracil-DNA glycosylases. researchgate.net This lack of recognition is significant as it allows the modified nucleoside to persist in the DNA, a crucial factor for its photosensitizing applications.

The resistance to UDG cleavage is attributed to the presence of the sulfur atom at the 4-position of the pyrimidine ring. While UDG effectively excises uracil from both U:G mismatches and U:A pairs, its activity is highly specific. nih.gov Research involving oligomers containing 4'-thio-dU has indicated that while the regular deoxyuridine is cleaved by UDG, the 4'-thio analogue shows retarded cleavage. tandfonline.comnih.gov This suggests that the structural alteration introduced by the thio-modification interferes with the enzyme's recognition or catalytic mechanism. The furanose 4'-oxygen has been identified as an essential component for the recognition and cleavage of deoxyuridine residues by UDG, and its replacement or modification, as in 4'-thio-dU, impacts this interaction. tandfonline.comnih.gov

Interactions with Terminal Deoxynucleotidyl Transferase as a Substrate

Terminal deoxynucleotidyl transferase (TdT) is a specialized DNA polymerase that synthesizes DNA in a template-independent manner. mdpi.com Research has demonstrated that the triphosphate form of this compound (4-thio-dUTP) is accepted as a substrate by TdT. nih.govnih.gov This allows for the enzymatic incorporation of the modified nucleotide onto the 3'-end of DNA strands. nih.govnih.gov

The ability of TdT to utilize 4-thio-dUTP facilitates the synthesis of 3'-terminally modified oligonucleotides. nih.govnih.gov This enzymatic incorporation is a valuable tool for various molecular biology applications, including the development of photolabels and sensors. nih.govnih.gov Furthermore, successful UV-induced cross-linking of oligonucleotides containing 4-thiouracil to TdT has been demonstrated, highlighting the utility of this modified nucleotide in studying DNA-protein interactions. nih.govnih.gov

Photoactivation Properties and Light-Induced Nucleic Acid Damage

UVA Chromophore Characteristics and Spectral Shifts

A key characteristic of this compound is its strong absorption of ultraviolet A (UVA) radiation. The replacement of the oxygen atom at the 4-position of the pyrimidine ring with a sulfur atom results in a significant bathochromic shift (a shift to a longer wavelength) of the nucleoside's absorption maximum. nih.govmdpi.com While canonical DNA nucleobases absorb maximally in the UVC range (around 260 nm), 4-thionucleosides, including this compound, exhibit strong absorption in the UVA range, typically between 330 nm and 340 nm. nih.govnih.govnih.gov

This shift converts the nucleoside into a potent UVA chromophore. nih.govnih.gov The specific absorption maximum can be influenced by substituents at the 5-position of the pyrimidine ring. For instance, a red shift of approximately 60–70 nm is observed for 5-substituted-4-thiouridines compared to their 2'-deoxyuridine (B118206) counterparts. nih.gov This property is central to its use as a photosensitizer, as it can be selectively activated by UVA light, which is less directly damaging to native DNA compared to UVB and UVC radiation. nih.govnews-medical.net

| 5-Substituent | 2'-deoxyuridine λmax (nm) | This compound λmax (nm) |

|---|---|---|

| H | 262 | 332 |

| CH₃ | 267 | 336 |

| F | 265 | 336.4 |

| Cl | 277 | 339 |

| Br | 279 | 340 |

| I | 285 | 345 |

Mechanistic Studies of DNA Damage Induction via UVA Irradiation

Upon activation by UVA light, this compound incorporated into DNA initiates a cascade of photochemical reactions, leading to various forms of DNA damage. This indirect mechanism of DNA damage is a hallmark of photosensitization, where the chromophore absorbs light energy and transfers it to surrounding molecules, generating reactive species. nih.gov

A significant consequence of UVA irradiation of DNA containing this compound and its halogenated derivatives is the formation of covalent linkages between the two strands of the DNA helix, known as interstrand crosslinks (ICLs). nih.govnih.govscilit.com ICLs are highly cytotoxic lesions as they block essential cellular processes like DNA replication and transcription. The formation of ICLs is a key contributor to the cell-killing effects observed with this photosensitizer. nih.govscilit.com

In addition to ICLs, DNA-protein crosslinks (DPCs) are also induced upon UVA photoactivation. nih.govnih.gov These lesions covalently trap proteins onto the DNA, which can also impede DNA metabolic processes. The generation of both ICLs and DPCs highlights the potent and multi-faceted DNA-damaging capabilities of photoactivated this compound. nih.govnih.gov

UVA activation of DNA-embedded this compound and its analogues also leads to the formation of DNA strand breaks. nih.govnih.gov These breaks can be single-strand breaks (SSBs) or, more detrimentally, double-strand breaks (DSBs). scienceopen.com The mechanism is thought to involve the generation of reactive radicals that can abstract hydrogen atoms from the deoxyribose backbone, leading to strand scission. nih.gov For instance, the UVA-induced deiodination of 5-iodo-4-thio-2'-deoxyuridine generates a thiouracil-5-yl radical, which can then induce strand breaks. nih.govresearchgate.net

Furthermore, UVA irradiation results in alterations to the nucleobases themselves. nih.gov One identified photoproduct is a lesion structurally related to the (6-4) pyrimidine:pyrimidone photoproducts, which are typically induced by UVB/C radiation. scilit.com Additionally, oxidative damage to other bases can occur. For example, the photoactivation of thiolated uracils can lead to the generation of reactive oxygen species, which in turn can oxidize guanine (B1146940) to form 8-oxoguanine. mdpi.com

| Type of Damage | Description |

|---|---|

| Interstrand Crosslinks (ICLs) | Covalent linkages between the two DNA strands. |

| DNA-Protein Crosslinks (DPCs) | Covalent bonding of proteins to the DNA. |

| DNA Strand Breaks | Cleavage of the phosphodiester backbone, resulting in single or double-strand breaks. |

| Nucleobase Alterations | Chemical modifications to the DNA bases, including the formation of (6-4) photoproduct-like lesions and oxidative damage such as 8-oxoguanine. |

Radiosensitization Phenomena

Enhancement of Cellular Sensitivity to Ionizing Radiation

The compound this compound and its derivatives have been investigated for their potential to enhance the sensitivity of tumor cells to ionizing radiation. This phenomenon, known as radiosensitization, is a critical area of research in oncology, aiming to improve the efficacy of radiotherapy. The core mechanism of these compounds, particularly the halogenated derivatives, lies in their ability to be incorporated into DNA and subsequently induce greater damage upon exposure to radiation.

The primary mechanism of radiosensitization by derivatives of this compound, such as 5-iodo-4-thio-2'-deoxyuridine (ISdU), involves a process called dissociative electron attachment (DEA). nih.govresearchgate.net When ionizing radiation passes through biological matter, it generates a cascade of secondary low-energy electrons. mostwiedzy.pl These electrons can be captured by the radiosensitizer molecules that have been integrated into the DNA of cancer cells.

Once incorporated into the DNA, the radiosensitizer acts as a trap for these electrons, leading to the formation of a transient negative ion. mostwiedzy.pl This unstable ion then rapidly dissociates, breaking a chemical bond within the molecule and generating a highly reactive radical species. mostwiedzy.placs.org In the case of ISdU, the attachment of an electron leads to the cleavage of the carbon-iodine bond, resulting in an iodine anion and a thiouracil-5-yl radical. acs.orgnih.gov This reactive radical can then induce further damage to the DNA, such as strand breaks, which are difficult for the cell to repair and can ultimately lead to cell death. acs.orgmdpi.com

Research has demonstrated that the presence of a halogen atom is crucial for this process, as it provides an effective site for dissociative electron attachment. acs.org Studies comparing different halogenated derivatives have shown that the type of halogen significantly influences the radiosensitizing efficiency.

The enhancement of cellular sensitivity to ionizing radiation by these compounds has been quantified in laboratory studies. For instance, in vitro experiments with cancer cell lines have shown a significant reduction in cell survival when treatment with a this compound derivative is combined with radiation, compared to radiation alone.

| Radiation Dose (Gy) | ISdU Concentration (µM) | Cell Survival (%) |

|---|---|---|

| 0.5 | 0 (Control) | 78.4 |

| 0.5 | 10 | 67.7 |

| 0.5 | 100 | 59.8 |

| 1.0 | 0 (Control) | 68.2 |

| 1.0 | 10 | 54.9 |

| 1.0 | 100 | 40.8 |

Furthermore, the increased DNA damage induced by the combination of a this compound derivative and ionizing radiation has been observed through the analysis of DNA double-strand breaks (DSBs). The formation of γH2A.X, a marker for DSBs, is significantly enhanced in cells treated with the radiosensitizer and radiation.

| Treatment | γH2A.X Positive Cells (%) |

|---|---|

| Control (No Treatment) | Not Reported |

| 1 Gy Radiation | 26.56 ± 1.14 |

| 1 Gy Radiation + ISdU | 35.15 ± 1.48 |

| 2 Gy Radiation | 49.38 ± 3.8 |

| 2 Gy Radiation + ISdU | 60.25 ± 2.98 |

The research into this compound and its derivatives as radiosensitizers highlights a promising strategy for improving cancer therapy by augmenting the cytotoxic effects of ionizing radiation specifically within tumor cells that have incorporated these compounds.

Cellular Effects and Preclinical Applications of 4 Thio 2 Deoxyuridine

Research on Inhibition of Cellular Proliferation in Model Systems

Derivatives of 4-Thio-2'-deoxyuridine have demonstrated notable efficacy in inhibiting cellular proliferation, primarily when used as radiosensitizers. The compound 5-iodo-4-thio-2′-deoxyuridine (ISdU) has been shown to effectively induce cellular death following exposure to ionizing radiation (IR). mdpi.comresearchgate.net

In clonogenic assays, cells pre-treated with ISdU showed a significant reduction in survival after being exposed to IR. For instance, in one study, the survival of cells exposed to a 0.5 Gy dose of IR was reduced from 78.4% in non-treated cultures to 67.7% and 59.8% for cells pre-treated with 10 µM and 100 µM of ISdU, respectively. mdpi.comresearchgate.net A similar trend was observed with a higher IR dose of 1 Gy, where cell survival dropped from 68.2% to 54.9% and 40.8% with 10 µM and 100 µM ISdU pre-treatment, respectively. mdpi.comresearchgate.net

This radiosensitizing effect is linked to the compound's incorporation into DNA and a subsequent dissociative electron attachment (DEA) process. researchgate.netnih.gov Low-energy electrons can effectively decompose the ISdU molecule once it is incorporated into DNA, leading to the formation of a radical site at the C5 position, which can initiate DNA strand breaks and contribute to cell death. nih.gov

| IR Dose | ISdU Concentration | Surviving Fraction of Cells (%) |

|---|---|---|

| 0.5 Gy | 0 µM (Control) | 78.4 |

| 0.5 Gy | 10 µM | 67.7 |

| 0.5 Gy | 100 µM | 59.8 |

| 1 Gy | 0 µM (Control) | 68.2 |

| 1 Gy | 10 µM | 54.9 |

| 1 Gy | 100 µM | 40.8 |

Investigation of Apoptosis Induction Pathways

The cytotoxic effects of this compound derivatives are closely linked to the induction of apoptosis. Studies using radioiodinated 5-iodo-4'-thio-2'-deoxyuridine ([¹²⁵I]ITdU) have shown that it can efficiently trigger the intrinsic apoptotic pathway in targeted cells. researchgate.net

In a preclinical model using HL60 xenografts, the administration of ITdU, combined with pretreatment by 5-fluoro-2'-deoxyuridine (FdUrd) to inhibit thymidylate synthase, led to apoptosis in over 90% of tumor cells within 24 hours. nih.govresearchgate.net This indicates a highly potent radiotoxic effect that is selective for the tumor cells. nih.gov The mechanism involves the incorporation of the Auger electron-emitting radiopharmaceutical into the DNA of malignant cells, leading to fatal nanoirradiation and subsequent apoptosis. researchgate.netnih.gov Cytometric analysis has also been used to evaluate changes in mitochondrial potential and phosphatidylserine expression on the cell surface, which are markers for early and late apoptosis, respectively. mdpi.com

Analysis of Cell Cycle Perturbations in Cultured Cells

Nucleoside analogs are well-known for their ability to interfere with the cell cycle, and derivatives of this compound are no exception. While direct studies on this compound are limited, research on related compounds provides insight into potential mechanisms. For example, the radiosensitizing effects of some nucleoside analogs are potentiated by altering cell cycle kinetics. mdpi.com

The incorporation of thymidine (B127349) analogs like 5-ethynyl-2′-deoxyuridine (EdU) into DNA has been shown to perturb the progression of cells through the cell cycle. nih.gov Specifically, DNA replication using a template containing the incorporated analog can be protracted, triggering DNA damage signaling and activating cell cycle checkpoints, such as the G2 checkpoint. nih.gov This can lead to an accumulation of cells in the G2/M and S phases. nih.gov While these findings are for other analogs, they suggest that the incorporation of this compound derivatives into DNA could similarly induce cell cycle perturbations as part of their mechanism of action.

Studies on Selective Targeting of Hyperproliferative Cells in Preclinical Research Models

A key feature of this compound derivatives is their ability to selectively target hyperproliferative cells, such as those found in tumors. nih.gov The radioiodinated analog 5-[¹³¹I]iodo-4'-thio-2'-deoxyuridine ([¹³¹I]ITdU) is effectively phosphorylated by thymidine kinase 1, an enzyme that is highly active in proliferating cells. nih.govnih.gov This phosphorylation traps the compound within the cell, leading to its incorporation into newly synthesized DNA. nih.govsnmjournals.org

Biodistribution studies in mice with EMT-6 mammary carcinoma and HL60 xenografts have demonstrated that ITdU preferentially accumulates in tumors and other proliferating organs (like the spleen, thymus, and small intestine) compared to non-proliferating tissues (such as the brain, muscle, and liver). nih.govnih.govsnmjournals.org This results in favorable tumor-to-normal tissue ratios. nih.gov For example, pretreatment with 5-fluoro-2'-deoxyuridine (FdUrd) was shown to increase the tumor uptake of ITdU, enhancing its tumor selectivity. nih.gov This selective targeting is crucial for maximizing therapeutic effects on cancer cells while minimizing damage to healthy tissues. nih.govresearchgate.net

| Organ Type | Organ | Relative Uptake |

|---|---|---|

| Proliferating | Thymus | High |

| Spleen | High | |

| Small Intestine | High | |

| Bone | High | |

| Non-Proliferating | Brain | Low |

| Muscle | Low | |

| Liver | Low | |

| Lung | Low |

Modulation of Cellular Response Pathways and Gene Expression

The primary mechanism by which 5-iodo-4-thio-2'-deoxyuridine (ISdU) exerts its cytotoxic effects is through the modulation of the DNA damage response pathway. mdpi.com Once incorporated into the genome, ISdU acts as a radiosensitizer. researchgate.net Exposure to ionizing radiation leads to the formation of DNA double-strand breaks, a severe form of DNA damage. mdpi.com

This damage is confirmed by the cytometric analysis of histone H2A.X phosphorylation (γH2AX), a known marker for double-strand breaks. mdpi.comnih.gov The formation of these breaks triggers DNA damage signaling cascades that can ultimately lead to cell cycle arrest and apoptosis, contributing to the observed inhibition of cellular proliferation. mdpi.comnih.gov The ability of ISdU to enhance the formation of double-strand breaks upon irradiation is a key component of its radiosensitizing effect. mdpi.com

Structure Activity Relationship Sar Studies of 4 Thio 2 Deoxyuridine Analogs

Influence of the Thiocarbonyl Group on Biochemical and Cellular Activities

The replacement of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom, forming a thiocarbonyl group, is the defining feature of 4-thio-2'-deoxyuridine. This single atomic substitution profoundly alters the molecule's physicochemical properties, which in turn dictates its biological activities.

One of the most significant consequences of this thionation is the change in the molecule's light-absorbing properties. 4-Thionucleosides exhibit strong UV absorption at wavelengths around 340 nm. researchgate.net This characteristic makes them effective photosensitizers; upon activation by UVA light, they can induce cellular damage, a property that has been explored for potential anticancer therapies. researchgate.net For instance, the cytotoxicity of 5-iodo-4-thio-2'-deoxyuridine is significantly enhanced upon exposure to low doses of UVA radiation, offering a potential strategy to selectively target and destroy proliferating cancer cells. researchgate.net

The thiocarbonyl group also influences enzymatic interactions. Analogs of thymidine (B127349) where the C2 or C4 carbonyl is replaced by a thiocarbonyl are recognized by DNA polymerases and can be incorporated into DNA. In fact, the triphosphate forms of both 2-thiothymidine and 4-thiothymidine are replicated with higher efficiency than the natural deoxythymidine triphosphate (dTTP).

Impact of Substitutions on the Pyrimidine Base on Analog Functionality

Modifications to the pyrimidine base of this compound, particularly at the C5 position, have been extensively studied to further probe and modulate its biological activity. These substitutions can influence properties such as cytotoxicity, enzyme inhibition, and photosensitizing potential.

A notable example is the synthesis of 5-fluoro-4-thio-2'-deoxyuridine 5'-monophosphate (5-fluoro-4-thio-dUMP). This compound was designed to evaluate the role of the pyrimidine N(3)-H proton in binding to thymidylate synthase, a key enzyme in nucleotide metabolism and a target for cancer chemotherapy. nih.gov Studies comparing 5-fluoro-4-thio-dUMP with its oxygen-containing counterpart, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), revealed that both are competitive inhibitors of the enzyme. nih.govnih.gov However, the thio-analog exhibited a higher Ki value, indicating a lower binding affinity. nih.gov This difference in binding was attributed to the distinct acidity of the N(3)-H proton, highlighting the importance of this position for enzyme-substrate interactions. nih.gov

The introduction of halogens at the C5 position has also yielded analogs with interesting properties. For example, 5-iodo-4-thio-2'-deoxyuridine (ISdU) and 5-bromo-4-thio-2'-deoxyuridine (BrSdU) have been shown to be effective photosensitizers upon incorporation into DNA. researchgate.net The synergistic effect of the thiocarbonyl group as a chromophore and the halogen substitution contributes to their ability to induce DNA damage upon UVA irradiation, including interstrand crosslinks, DNA-protein crosslinks, and strand breaks. researchgate.net

Below is a table summarizing the effects of various substitutions on the activity of this compound analogs.

| Analog | Substitution | Key Findings | Reference |

| 5-Fluoro-4-thio-dUMP | 5-Fluoro | Competitive inhibitor of thymidylate synthase; lower binding affinity than FdUMP. | nih.gov |

| 5-Iodo-4-thio-2'-deoxyuridine (ISdU) | 5-Iodo | Cytotoxicity enhanced by UVA radiation; acts as a photosensitizer. | researchgate.net |

| 5-Bromo-4-thio-2'-deoxyuridine (BrSdU) | 5-Bromo | Acts as a photosensitizer upon incorporation into DNA. | researchgate.net |

Conformational Analysis and Effects on Nucleic Acid Hybrid Stability

While comprehensive conformational analysis has been performed on the parent molecule, 2'-deoxyuridine (B118206), showing a preference for the syn orientation of the base and a South (S-type) conformation for the sugar pucker at room temperature, the introduction of a sulfur atom can alter these preferences. nih.gov Studies on 4'-thionucleosides (where the sugar ring oxygen is replaced by sulfur) have shown that this modification can significantly impact the pseudorotational equilibrium of the furanose ring. nih.govacs.orgnih.gov For instance, fully modified 4'-thioDNA, where all residues are 2'-deoxy-4'-thionucleosides, unexpectedly adopts an A-form helix in solution, similar to RNA, with most sugar moieties adopting a C3'-endo conformation. nih.gov This contrasts with the typical B-form helix of DNA.

The thermal stability of DNA duplexes containing this compound and its derivatives is a critical parameter, particularly for applications involving nucleic acid hybridization, such as in diagnostic probes and antisense therapy. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, is a direct measure of this stability.

UV melting experiments have been employed to assess the impact of these modifications. nih.gov The stability of a duplex is influenced by a combination of factors, including hydrogen bonding between base pairs and base-stacking interactions between adjacent bases. youtube.com The introduction of a bulky substituent or a modification that disrupts the optimal geometry of the helix can lead to a decrease in Tm. nih.gov Conversely, modifications that enhance stacking interactions or lead to a more rigid, pre-organized helical structure can increase the Tm. nih.gov

For example, studies on duplexes containing 2-thiouridine, a related modification, have shown that its incorporation can lead to duplexes with higher melting temperatures compared to unmodified counterparts. nih.gov In contrast, modifications that disrupt the A-type helical structure of RNA, such as dihydrouridine, can significantly decrease duplex stability. nih.gov The precise effect of this compound on duplex stability can be sequence-dependent and is influenced by the specific modifications made to the nucleoside.

The following table presents data from a study on the thermal stability of DNA duplexes modified with this compound that has been further alkylated.

| Probe Oligomer | Complementary Strand | Tm (°C) | Reference |

| Unmodified | Complement | 53.8 | nih.gov |

| Modified with S-alkylated 4-thio-dU | Complement | 51.5 | nih.gov |

Data derived from UV melting experiments.

The substitution of oxygen with the larger sulfur atom at the C4 position can induce subtle but significant changes in the local helical geometry of a DNA duplex. These changes can affect parameters such as the width of the major and minor grooves, the propeller twist of the base pairs, and the stacking interactions between adjacent base pairs. wikipedia.org

Base stacking is a major stabilizing force in the DNA double helix, arising from van der Waals interactions and hydrophobic effects between the aromatic rings of the bases. youtube.com The electronic properties of the thiocarbonyl group can alter these stacking energies. The larger size of the sulfur atom may also introduce steric effects that influence how adjacent bases stack upon one another.

While the 4-thio modification is generally considered to cause minimal structural perturbation, detailed structural studies using techniques like NMR spectroscopy are necessary to fully elucidate its impact on helical geometry. nih.gov For instance, in the case of 4'-thioDNA, the shift towards an A-form helix demonstrates a profound influence on the global structure, which is rationalized as the origin of its observed nuclease resistance. nih.gov

Chemical Reactivity and Functionalization Potential for Nucleic Acid Probes

A key advantage of incorporating this compound into oligonucleotides is the unique chemical reactivity of the thiocarbonyl group. oup.com This group serves as a versatile platform for the post-synthetic introduction of a wide array of functionalities, making it an invaluable tool for the development of nucleic acid probes for various biological applications. oup.combiosyn.com

The enhanced nucleophilicity of the sulfur atom in the thiocarbonyl group, compared to the oxygen and nitrogen nucleophiles typically found in DNA, allows for highly selective chemical reactions. oup.com This chemoselectivity enables the modification of the this compound residue within a full-length oligonucleotide without affecting the other bases.

The most widely exploited reaction of the 4-thiocarbonyl group is its chemoselective S-alkylation. oup.com This reaction involves the nucleophilic attack of the sulfur atom on an electrophilic alkylating agent, such as an iodoacetamide or an α-bromoacetyl derivative, forming a stable thioether linkage. oup.comnih.gov

This S-alkylation strategy has been used to attach a variety of functional groups to oligonucleotides, including:

Cross-linking agents: By attaching tethers with reactive functionalities, oligonucleotides containing S-alkylated this compound can be used to induce covalent cross-links with complementary DNA or RNA strands. nih.gov This is useful for studying nucleic acid structure and interactions.

Fluorescent dyes: Fluorophores can be introduced to create probes for use in fluorescence in situ hybridization (FISH), real-time PCR, and other imaging applications.

Biotin (B1667282) and other affinity tags: These can be attached for the purification and detection of target nucleic acid sequences.

The reaction with iodoacetamide, for example, results in the attachment of a carboxyamidomethyl group to the sulfur atom. nih.gov This modification can be monitored by observing the shift in the UV absorption maximum from approximately 335 nm for the 4-thiouracil moiety to around 297 nm for the S-alkylated product. nih.gov This robust and selective chemistry makes this compound a powerful building block for creating custom-functionalized nucleic acid probes.

Directed Covalent Cross-Linking of Duplex Nucleic Acids

The strategic incorporation of this compound into synthetic oligonucleotides provides a platform for the site-specific introduction of reactive functionalities. This approach has been effectively utilized to induce covalent cross-linking between two strands of a nucleic acid duplex, a technique invaluable for studying DNA and RNA structure, recognition, and repair.

A key methodology involves the post-synthetic modification of the 4-thiouracil moiety. The thiocarbonyl group can be selectively alkylated with reagents carrying an electrophilic group, thereby tethering a reactive arm to the nucleobase. A common strategy employs α-bromoacetyl-derivatized diamines, which, upon attachment to the this compound, create an electrophilic probe. When this modified oligonucleotide is annealed to its complementary strand, the tethered electrophile can react with a nucleophilic site on a nearby base, forming a covalent interstrand cross-link.

Influence of Tether Structure and Rigidity:

The efficiency and sequence selectivity of the cross-linking reaction are highly dependent on the nature of the tether. Studies have shown that both the length and the conformational flexibility of the tether play crucial roles. For instance, more rigid tethers can restrict the movement of the electrophile, leading to higher selectivity for a specific target base on the complementary strand.

In one study, a 17mer oligodeoxynucleotide containing a single this compound was alkylated with various α-bromoacetyl-derivatized diamines to create electrophilic tethers of different lengths and rigidities. nih.govoup.com The target for cross-linking was a deoxyguanosine (dG) residue on the complementary strand. The N7 position of guanine (B1146940) is a common target for alkylation due to its nucleophilicity.

The kinetics of the cross-linking reaction were found to be significantly influenced by the tether's structure. For example, a duplex containing a more rigid aromatic linker demonstrated a faster rate of cross-linking compared to those with more flexible aliphatic linkers. This suggests that pre-organization of the reactive groups through a rigid tether facilitates the reaction.

Sequence Selectivity:

The position of the target nucleobase relative to the modified this compound is another critical factor. The highest cross-linking efficiency is typically observed when the target base is directly opposite the modified nucleotide or in its immediate vicinity. The sequence context of the surrounding base pairs can also influence the local DNA structure and, consequently, the accessibility of the target site.

Interactive Data Table: Kinetic Data for Cross-Linking Reactions

| Tether Derivatizing Agent | Target Duplex | Half-life (t½) of Cross-Linking Reaction |

| N-(2-bromoacetamidoethyl)-N'-(o-phenylenediamine) | Duplex 1 | > 95% cross-linking in 12 h |

| N-(2-bromoacetamidoethyl)-N'-(ethylenediamine) | Duplex 1 | Slower, incomplete reaction |

| N-(2-bromoacetamidoethyl)-N'-(propylenediamine) | Duplex 1 | Slower, incomplete reaction |

This table is based on data presented in Coleman, R. S., & Pires, R. M. (1997). Covalent cross-linking of duplex DNA using this compound as a readily modifiable platform for introduction of reactive functionality into oligonucleotides. Nucleic acids research, 25(23), 4771–4777. nih.govoup.com

Photo-activated Cross-linking with 5-Halogenated Analogs:

In addition to alkylation-based methods, analogs of this compound have been developed for photo-activated cross-linking. Notably, 5-fluoro- and 5-chloro-4-thio-2'-deoxyuridine have shown high efficiency in forming interstrand cross-links upon irradiation with UV light. These analogs, when incorporated into an oligonucleotide, can react with a thymidine residue on the complementary strand to form a stable, fluorescent photoadduct. This approach offers the advantage of temporal control over the cross-linking reaction, as it is initiated by light.

Investigation of Divalent Metal Ion Binding Characteristics within Modified Nucleic Acids

The interaction of metal ions with nucleic acids is fundamental to their structure and function. The introduction of modified nucleosides like this compound can create novel metal binding sites, allowing for the investigation of these interactions with greater precision. The "soft" nature of the sulfur atom in the thiocarbonyl group makes it a preferential binding site for certain "soft" metal ions.

Studies have been conducted to characterize the binding of divalent metal ions to oligonucleotides containing this compound and its analog, 4-thio-2'-deoxythymidine (5-methyl-4-thio-2'-deoxyuridine). Cadmium(II) (Cd²⁺), a soft divalent metal ion, has been used as a probe in these studies due to its favorable spectroscopic properties.

The binding of Cd²⁺ to dinucleosides and hairpin loop structures containing these thionucleosides has been monitored using UV-visible and NMR spectroscopy. nih.gov It was observed that Cd²⁺ binds to the N3-deprotonated form of the 4-thiouracil ring. The apparent binding constants (Kapp) for Cd²⁺ to dinucleosides containing this compound and 4-thio-2'-deoxythymidine were found to be similar to those of the free nucleosides, suggesting that the neighboring nucleoside and the phosphate (B84403) backbone have a minimal effect on the intrinsic binding affinity in these short sequences. nih.gov

Interactive Data Table: Apparent Binding Constants of Cd(II) with this compound and Analogs

| Compound | Context | Apparent Binding Constant (Kapp) at pH 7.7 (M⁻¹) |

| 4-thio-2'-deoxythymidine (s⁴dT) | Free nucleoside | 1.1 x 10⁴ |

| d(Gps⁴U) | Dinucleoside | Similar to s⁴U |

| d(Gps⁴T) | Dinucleoside | Similar to s⁴dT |

| s⁴dT in hairpin loop | Oligonucleotide | 2.7 x 10³ |

This table is based on data presented in D'souza, V., & Dey, S. (2004). Recruitment of divalent metal ions by incorporation of 4-thio-2'-deoxythymidine or this compound into DNA. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 9(4), 481–488. nih.gov

The study of such metal-nucleic acid interactions is crucial for understanding the roles of metal ions in biological processes and for the development of new molecular tools and therapeutic agents. The ability to introduce specific metal binding sites into nucleic acids using modified nucleosides like this compound provides a powerful approach to probe these interactions in detail.

Analytical and Methodological Approaches in 4 Thio 2 Deoxyuridine Research

Spectroscopic Techniques for Characterization and Interaction Studies

Spectroscopy is a fundamental tool in the analysis of 4-Thio-2'-deoxyuridine, enabling researchers to elucidate its structure and probe its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound and its derivatives. jchps.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR studies, the chemical shifts of the base and sugar protons are analyzed. A key indicator for successful thiation at the 4-position is the significant downfield shift of the N-H imino proton signal. nih.gov This proton in 4-thionucleosides typically resonates at a much lower field (around 13 ppm) compared to the corresponding proton in parent 2'-deoxyuridine (B118206) compounds (around 11.2–11.83 ppm). nih.gov This distinct shift provides a clear diagnostic window for confirming the presence of the thiocarbonyl group and can serve as a useful marker in studies involving DNA that contains these modified nucleosides. nih.govnih.gov

¹³C NMR spectroscopy further corroborates the structural modification. The presence of the thiocarbonyl group (C=S) is confirmed by a characteristic signal in the δC 185.30–190.70 ppm region. nih.gov The chemical shifts of other carbons in the pyrimidine (B1678525) ring are also affected by the sulfur substitution, reflecting changes in the electronic structure of the base. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound Analogues in DMSO-d₆

| Compound | H-6 | H-1' | NH |

|---|---|---|---|

| 5-bromo-4-thio-2'-deoxyuridine | 8.52 | 6.02 | 13.08 |

| 5-iodo-4-thio-2'-deoxyuridine | 8.55 | 6.01 | 12.99 |

Data sourced from Zhang & Xu (2011). nih.gov

UV-Vis absorption spectroscopy is a critical technique for characterizing this compound, primarily due to the unique absorption properties conferred by the thiocarbonyl group. The introduction of a sulfur atom at the 4-position of the pyrimidine ring causes a significant bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to the parent nucleoside, 2'-deoxyuridine. nih.gov While 2'-deoxyuridines typically exhibit absorption maxima between 260–285 nm, this compound and its analogues display a strong, characteristic absorption band at approximately 330 to 340 nm. nih.govnih.gov This distinct spectral property is not only useful for identification and quantification but also forms the basis of its application as a UVA-sensitive agent. nih.gov

Circular Dichroism (CD) spectroscopy is employed to investigate the conformational changes of macromolecules, such as proteins, upon binding with this compound derivatives. nih.govwikipedia.org By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information on the secondary structure of proteins like human serum albumin (HSA). nih.govcolorado.edu Studies have used this technique to monitor changes in the α-helical content of HSA when it interacts with compounds like 5-Bromo-4-thio-2'-deoxyuridine, revealing insights into the binding mechanism and its effect on protein conformation. nih.gov

Fluorescence spectroscopy is a highly sensitive method used to study the binding interactions between this compound derivatives and serum proteins, such as human serum albumin (HSA). nih.gov This technique often relies on monitoring the intrinsic fluorescence of the protein, which is primarily due to tryptophan and tyrosine residues. When a small molecule like a this compound analogue binds to the protein, it can cause a quenching (decrease) of this intrinsic fluorescence.

By systematically titrating the protein with the compound and measuring the corresponding decrease in fluorescence intensity, researchers can elucidate key aspects of the binding event. Analysis of the quenching data can reveal the binding mechanism (static or dynamic), binding constants, and the number of binding sites. nih.gov For instance, studies on the interaction of 5-Bromo-4-thio-2'-deoxyuridine with HSA have utilized fluorescence quenching to determine thermodynamic parameters, indicating that hydrophobic interactions play a major role in the binding process. nih.gov

Chromatographic Methods for Purification and Analysis

Chromatography is essential for both the purification of this compound after synthesis and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of this compound and its related compounds. idtdna.com It is widely used to assess the purity of synthesized batches and to analyze complex mixtures. For example, HPLC has been used to monitor the degradation of 5-iodo-4-thio-2'-deoxyuridine in solution following irradiation, allowing for the separation and quantification of the parent compound and its radiolytic products. researchgate.net

The method typically employs a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the compound of interest has strong absorbance, such as the characteristic ~340 nm for 4-thionucleosides. nih.govnih.gov This high-resolution technique is crucial for quality control and for detailed studies of the compound's stability and reactivity. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method routinely used to monitor the progress of chemical reactions during the synthesis of this compound. nih.govresearchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals and developing the plate in an appropriate solvent system, chemists can visually track the conversion of the starting material into the desired product. nih.govyoutube.com

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry (MS) is a cornerstone technique in the study of this compound, enabling precise molecular weight determination, structural elucidation, and the identification of metabolites. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are frequently employed to characterize synthesized this compound and its derivatives. For instance, in the analysis of 5-iodo-4-thio-2'-deoxyuridine, HRMS has been used to confirm its elemental composition. nih.gov

In studies involving the interaction of this compound derivatives with radiation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is instrumental in identifying the resulting radioproducts. nih.gov Furthermore, specialized mass spectrometry techniques, such as a crossed electron-molecule beam experiment coupled with quadrupole mass spectrometry, have been pivotal in studying the dissociative electron attachment (DEA) process of 5-iodo-4-thio-2'-deoxyuridine. researchgate.netnih.gov These experiments have successfully identified key fragment anions, providing direct insight into its mechanism of action as a potential radiosensitizer. researchgate.netnih.gov The fragmentation of a related 15N-labeled thiopurine analog, 6-thio-2'-deoxyguanosine, has been shown to involve the initial loss of the 2-deoxyribose moiety, followed by further fragmentation of the nucleobase. nih.gov

Metabolite profiling, a critical step in understanding the fate of this compound in biological systems, also relies heavily on mass spectrometry. LC-MS/MS methods are developed to quantify the levels of related nucleosides in biological fluids like plasma and urine, which is essential for pharmacodynamic evaluations. nih.govmdpi.com

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Identity |

|---|---|---|

| 1 | 253 | [ISdU - Deoxyribose]⁻ |

| 2 | 127 | I⁻ (Iodide anion) |

| 3 | 126 | [Thiouracil - H]⁻ |

| 4 | 33 | SH⁻ (Hydrosulfide anion) |

This table is based on data from dissociative electron attachment studies on 5-iodo-4-thio-2'-deoxyuridine (ISdU), a derivative of this compound. nih.gov

Cell-Based Assays for Mechanistic and Functional Investigations

A variety of cell-based assays are indispensable for evaluating the biological activity of this compound, from its uptake by cells to its ultimate effect on cell survival and proliferation.

To exert its therapeutic effect, this compound must first be taken up by cancer cells and incorporated into their DNA. The efficiency of these processes is quantified using radiolabeled analogs, such as 5-[¹²⁵I]iodo-4'-thio-2'-deoxyuridine ([¹²⁵I]ITdU). nih.gov Cellular uptake kinetics can be determined by incubating cell suspensions with the radiolabeled compound and measuring the associated radioactivity over time. nih.gov

Subsequent to uptake, the incorporation of this compound into the cellular DNA is a critical step for its function as a radiosensitizer. nih.gov This is quantified by lysing the cells and separating the DNA from other cellular components. The radioactivity within the DNA fraction is then measured to determine the extent of incorporation. nih.gov Studies have shown that [¹²⁵I]ITdU is effectively incorporated into the DNA of thymidine (B127349) kinase-expressing cells, with over 90% of the intracellular radioactivity being found in the DNA fraction after 60 minutes of incubation. nih.gov

| Cell Line | Incubation Time | Incorporation into DNA Fraction | Reference |

|---|---|---|---|

| L-M (TK-expressing) | 60 min | >90% | nih.gov |

The metabolic activation of this compound is a key determinant of its biological activity. This process is primarily initiated by the enzyme thymidine kinase (TK), which phosphorylates the nucleoside analog to its monophosphate form. nih.gov Enzymatic assays are therefore crucial to determine if this compound is a substrate for this enzyme. Such assays typically involve incubating the compound with purified thymidine kinase and a phosphate (B84403) donor like ATP, followed by quantification of the phosphorylated product. nih.gov Studies on 5-iodo-4'-thio-2'-deoxyuridine have confirmed that it is effectively phosphorylated by cytosolic nucleoside kinases. nih.gov

Conversely, the stability of this compound against degradation is also a critical factor. Thymidine phosphorylase (TP) is an enzyme that can cleave the glycosidic bond of nucleosides, rendering them inactive. researchgate.net Assays to assess the susceptibility of this compound to this enzyme involve incubation with TP and measuring the amount of the intact nucleoside over time, often using HPLC. researchgate.net Research has demonstrated that 4'-thio-2'-deoxyuridines exhibit a high resistance to phosphorolytic cleavage by thymidine phosphorylase, which is a favorable characteristic for a potential therapeutic agent. researchgate.netnih.gov

| Enzyme | Activity/Interaction | Significance |

|---|---|---|

| Thymidine Kinase (TK) | Effective phosphorylation | Activation of the compound to its cytotoxic form. |

| Thymidine Phosphorylase (TP) | High resistance to cleavage | Increased metabolic stability and bioavailability. |

The clonogenic assay is the gold standard for assessing the effectiveness of a radiosensitizing agent. This assay measures the ability of single cells to proliferate and form colonies after treatment with the agent and exposure to ionizing radiation. nih.gov In the context of this compound research, cancer cells are pre-treated with the compound, allowing for its incorporation into the DNA. The cells are then irradiated with varying doses of X-rays, and the surviving fraction of cells is determined by counting the number of colonies formed after a period of incubation. nih.govnih.gov

Studies using 5-iodo-4-thio-2'-deoxyuridine (ISdU) have demonstrated a significant, concentration-dependent enhancement of radiation-induced cell killing in breast cancer cells. nih.govnih.gov For example, pre-treatment with 100 µM ISdU reduced the surviving fraction of cells irradiated with 1 Gy of X-rays from 68.2% to 40.8%. nih.govnih.gov

| Radiation Dose (Gy) | ISdU Concentration (µM) | Surviving Fraction (%) |

|---|---|---|

| 0.5 | 0 (Control) | 78.4 ± 0.9 |

| 0.5 | 10 | 67.7 ± 0.3 |

| 0.5 | 100 | 59.8 ± 1.9 |

| 1.0 | 0 (Control) | 68.2 ± 0.8 |

| 1.0 | 10 | 54.9 ± 0.2 |

| 1.0 | 100 | 40.8 ± 1.4 |

Data adapted from Makurat et al., 2019. nih.govnih.gov

Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.combio-rad-antibodies.com This is particularly relevant for this compound research, as many radiosensitizing agents exert their effects by causing cells to accumulate in the more radiosensitive phases of the cell cycle, such as the G2/M phase. mdpi.com

In this method, cells treated with this compound and/or radiation are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). thermofisher.combio-rad-antibodies.com The fluorescence intensity of individual cells is then measured by the flow cytometer, which is directly proportional to their DNA content. thermofisher.com This allows for the generation of a histogram that depicts the percentage of cells in each phase of the cell cycle. thermofisher.com Mechanistic studies on halogenated derivatives of this compound have shown that, in combination with UVA irradiation, these compounds can induce a G2/M phase cell cycle arrest in prostate cancer cells. mdpi.com

Computational and Molecular Modeling Techniques for Mechanistic Insights

Computational and molecular modeling techniques provide invaluable insights into the molecular mechanisms underlying the activity of this compound that are often inaccessible through experimental methods alone. Quantum chemical calculations, such as those based on density functional theory (DFT), are used to explain the electronic properties of the molecule and the pathways of its chemical reactions. nih.gov

A significant application of these techniques has been in the study of the dissociative electron attachment (DEA) process, which is believed to be a key mechanism for the radiosensitizing effects of halogenated nucleosides. researchgate.netnih.gov Computational calculations have been used to support experimental findings from mass spectrometry, helping to determine the threshold energies for the formation of different fragment anions and to map out the dissociation pathways of the molecule upon electron attachment. researchgate.netnih.gov For instance, calculations at the M06-2X/DGDZVP++ level of theory have been used to predict the reaction energies for the cleavage of different bonds within the 5-iodo-4-thio-2'-deoxyuridine molecule. nih.gov

Molecular docking studies can also be employed to predict and analyze the binding interactions of this compound and its metabolites with target proteins, such as enzymes involved in nucleotide metabolism or DNA polymerases. d-nb.info These computational approaches are crucial for a rational, structure-based design of more potent and selective derivatives of this compound.

Applications of 4 Thio 2 Deoxyuridine in Advanced Nucleic Acid Research and Probe Development

Design of Molecular Probes for Investigating DNA-Protein Recognition and Interactions

The ability of 4-Thio-2'-deoxyuridine to be photoactivated makes it an invaluable tool for studying the intricate interactions between DNA and proteins. When incorporated into a specific DNA sequence, it can be used as a photo-cross-linking agent to covalently link the DNA to an interacting protein upon UVA irradiation. oup.com This "freezes" the transient interaction, allowing for the identification of the protein and the specific site of interaction. oup.com

The thiocarbonyl group of this compound is more nucleophilic than the carbonyl group in deoxyuridine, which allows for site-specific chemical modifications. oup.com This property has been exploited to introduce reactive functionalities into oligonucleotides. nih.gov For example, the thiocarbonyl group can be alkylated with various cross-linking tethers, creating a probe that can form a covalent bond with a specific target, such as a guanine (B1146940) residue in a complementary DNA strand. oup.comnih.gov This approach has been used to study the sequence selectivity of cross-link formation and the thermal stability of the resulting modified DNA duplexes. nih.gov

These molecular probes are instrumental in mapping the binding sites of DNA-binding proteins, such as transcription factors and DNA repair enzymes. By strategically placing this compound within a DNA sequence of interest, researchers can pinpoint the precise location of protein contact. This information is crucial for understanding the mechanisms of gene regulation, DNA replication, and repair.

Utilization in Structural and Dynamical Studies of Nucleic Acids

The incorporation of this compound into DNA can provide unique spectroscopic signatures that are useful for structural and dynamical studies. The distinct NMR and UV properties of 4-thionucleosides allow for their easy monitoring within a DNA duplex. nih.govnih.gov For example, the imino proton and the carbon signal of the thiocarbonyl group in 5-substituted-4-thio-2'-deoxyuridines are found at a much lower field in NMR spectra, offering a potential way to track these modified bases at the DNA level. nih.gov

The substitution of oxygen with sulfur can also influence the structure and stability of the DNA duplex. These perturbations can be studied using techniques like NMR spectroscopy and X-ray crystallography to gain insights into the forces that govern DNA conformation. tum.deuleth.carsc.org While NMR is a powerful tool for studying the solution structure of DNA, X-ray crystallography provides high-resolution information on the solid-state structure. uleth.carsc.org The structural changes induced by the incorporation of this compound can shed light on the recognition of DNA by various enzymes and other proteins.

Furthermore, the unique photophysical properties of this compound can be harnessed in fluorescence-based studies to investigate DNA dynamics. The interaction of the thionucleoside with its environment can lead to changes in its fluorescence properties, providing information on local conformational changes and dynamics within the DNA molecule.

Tools for Elucidating DNA Damage and Repair Mechanisms

As a photosensitizer, this compound is a valuable tool for inducing specific types of DNA damage in a controlled manner. nih.gov Upon UVA irradiation, DNA containing this compound can undergo various photochemical reactions, leading to the formation of DNA lesions. nih.govnih.gov This allows researchers to study the cellular responses to these specific types of damage, including the activation of DNA damage signaling pathways and the recruitment of DNA repair proteins.